trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol
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Overview
Description
trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol: is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . This compound is characterized by its spiro structure, which includes a dioxaspiro ring system and an amino group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of a suitable lactone with an amine, followed by cyclization to form the spiro structure . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained in high yield.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under stringent quality control measures . This ensures the compound meets the required purity and specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Scientific Research Applications
trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1,4-Dioxaspiro[4.4]nonan-7-amine: A related compound with similar structural features but different functional groups.
8-Amino-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid: Another similar compound with a carboxylic acid group instead of a hydroxyl group.
Uniqueness: trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties. This makes it valuable for various research and industrial applications .
Properties
CAS No. |
170708-38-0 |
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Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(7R,8R)-7-amino-1,4-dioxaspiro[4.4]nonan-8-ol |
InChI |
InChI=1S/C7H13NO3/c8-5-3-7(4-6(5)9)10-1-2-11-7/h5-6,9H,1-4,8H2/t5-,6-/m1/s1 |
InChI Key |
NXFCCUPTMAXGDZ-PHDIDXHHSA-N |
Isomeric SMILES |
C1COC2(O1)C[C@H]([C@@H](C2)O)N |
Canonical SMILES |
C1COC2(O1)CC(C(C2)O)N |
Origin of Product |
United States |
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